molecular formula C19H16BrNO3 B11593950 6-Bromo-2-(4-ethoxyphenyl)-3-methylquinoline-4-carboxylic acid

6-Bromo-2-(4-ethoxyphenyl)-3-methylquinoline-4-carboxylic acid

Cat. No.: B11593950
M. Wt: 386.2 g/mol
InChI Key: AKNRHVLHQOLJFT-UHFFFAOYSA-N
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Description

6-Bromo-2-(4-ethoxyphenyl)-3-methylquinoline-4-carboxylic acid is an organic compound with the molecular formula C19H16BrNO3. This compound is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-(4-ethoxyphenyl)-3-methylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the bromination of 2-(4-ethoxyphenyl)-3-methylquinoline-4-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or acetic acid .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, while maintaining cost-effectiveness and safety.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen.

    Substitution: The bromine atom in the compound makes it a good candidate for nucleophilic substitution reactions, where the bromine can be replaced by other nucleophiles.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Bromo-2-(4-ethoxyphenyl)-3-methylquinoline-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The exact mechanism of action of 6-Bromo-2-(4-ethoxyphenyl)-3-methylquinoline-4-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The bromine atom and the quinoline core are crucial for its activity, influencing its binding affinity and specificity .

Comparison with Similar Compounds

    2-(4-Ethoxyphenyl)-3-methylquinoline-4-carboxylic acid: Lacks the bromine atom, which may result in different reactivity and biological activity.

    6-Chloro-2-(4-ethoxyphenyl)-3-methylquinoline-4-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, potentially altering its chemical properties and applications.

Uniqueness: 6-Bromo-2-(4-ethoxyphenyl)-3-methylquinoline-4-carboxylic acid is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and may contribute to its biological activity .

Properties

Molecular Formula

C19H16BrNO3

Molecular Weight

386.2 g/mol

IUPAC Name

6-bromo-2-(4-ethoxyphenyl)-3-methylquinoline-4-carboxylic acid

InChI

InChI=1S/C19H16BrNO3/c1-3-24-14-7-4-12(5-8-14)18-11(2)17(19(22)23)15-10-13(20)6-9-16(15)21-18/h4-10H,3H2,1-2H3,(H,22,23)

InChI Key

AKNRHVLHQOLJFT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2C)C(=O)O

Origin of Product

United States

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